
8-Mercaptoquinoline-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Mercaptoquinoline-5-carboxylic acid is an organosulfur compound with the molecular formula C10H7NO2S. It is a derivative of quinoline, substituted at the 8-position with a thiol group and at the 5-position with a carboxylic acid group. This compound is known for its chelating properties and is used in various scientific research applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method for synthesizing 8-Mercaptoquinoline-5-carboxylic acid involves the reaction of quinoline with chlorosulfuric acid to form quinoline-8-sulfonyl chloride. This intermediate is then reacted with triphenylphosphine in toluene to yield 8-Mercaptoquinoline . Another method involves the use of thiourea and 8-aminoquinoline, where the 8-aminoquinoline is first converted into its diazo salt, which then reacts with a mercaptan forming reagent like thiourea .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Análisis De Reacciones Químicas
Types of Reactions
8-Mercaptoquinoline-5-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like alkyl halides can be used for nucleophilic substitution reactions.
Major Products
Oxidation: Disulfides.
Reduction: Alcohols.
Substitution: Alkylated derivatives.
Aplicaciones Científicas De Investigación
8-Mercaptoquinoline-5-carboxylic acid has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 8-Mercaptoquinoline-5-carboxylic acid primarily involves its ability to chelate metal ions. This chelation can inhibit the activity of metalloproteins and enzymes by binding to their active sites. The compound’s thiol group plays a crucial role in forming strong bonds with metal ions, thereby affecting their biological functions .
Comparación Con Compuestos Similares
Similar Compounds
8-Hydroxyquinoline: An analog of 8-Mercaptoquinoline-5-carboxylic acid, known for its chelating properties and use in various applications.
Quinoline-8-thiol: Another analog with similar chelating properties.
Uniqueness
This compound is unique due to the presence of both a thiol group and a carboxylic acid group, which enhances its chelating ability and provides additional functional versatility compared to its analogs.
Propiedades
Número CAS |
732219-03-3 |
|---|---|
Fórmula molecular |
C10H7NO2S |
Peso molecular |
205.23 g/mol |
Nombre IUPAC |
8-sulfanylquinoline-5-carboxylic acid |
InChI |
InChI=1S/C10H7NO2S/c12-10(13)7-3-4-8(14)9-6(7)2-1-5-11-9/h1-5,14H,(H,12,13) |
Clave InChI |
KAFIIQGRTVVGDC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=CC(=C2N=C1)S)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


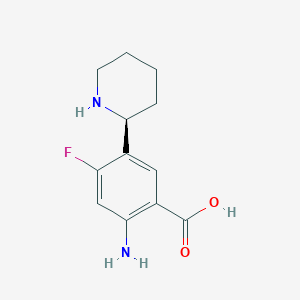
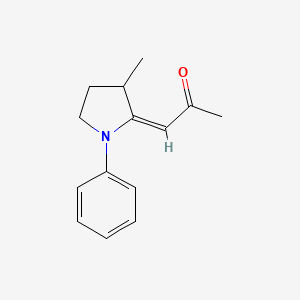
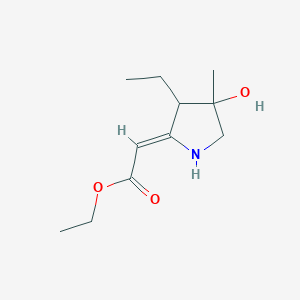
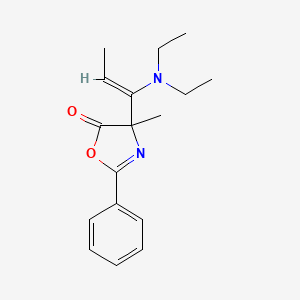
![2-(Cyanomethyl)benzo[d]oxazole-4-acetic acid](/img/structure/B12871934.png)



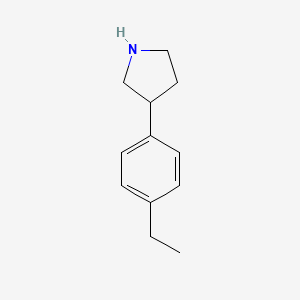
![1,3A,4,6-tetrahydropyrazolo[1,5-c]thiazole-2-carbaldehyde](/img/structure/B12871970.png)
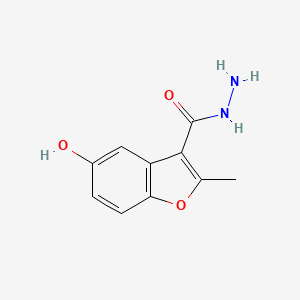
![1H-oxazolo[3,4-a]pyridine-1,5(3H)-dione](/img/structure/B12871997.png)
![4-{2-[(Prop-2-en-1-yl)oxy]phenyl}-1H-pyrrole-3-carbonitrile](/img/structure/B12872005.png)
![2-(Difluoromethoxy)-4-(trifluoromethyl)benzo[d]oxazole](/img/structure/B12872006.png)
